molecular formula C18H14BrNO2 B6090915 5-bromo-N-(3-methoxyphenyl)-1-naphthamide

5-bromo-N-(3-methoxyphenyl)-1-naphthamide

Cat. No.: B6090915
M. Wt: 356.2 g/mol
InChI Key: IXRWRZDLKDDSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3-methoxyphenyl)-1-naphthamide, also known as BML-210, is a chemical compound that belongs to the class of naphthamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methoxyphenyl)-1-naphthamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been found to inhibit the production of certain cytokines, which are involved in the immune response. In animal studies, it has been shown to reduce pain and inflammation, as well as inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(3-methoxyphenyl)-1-naphthamide in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for certain enzymes and proteins, making it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-bromo-N-(3-methoxyphenyl)-1-naphthamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a tool for studying the role of certain proteins in cellular signaling pathways. Future research could focus on identifying new targets for this compound and elucidating its mechanism of action in greater detail.

Synthesis Methods

The synthesis of 5-bromo-N-(3-methoxyphenyl)-1-naphthamide involves a multistep process that starts with the reaction of 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methoxyaniline to yield the desired product. The final step involves the bromination of the product using a brominating agent such as N-bromosuccinimide.

Scientific Research Applications

5-bromo-N-(3-methoxyphenyl)-1-naphthamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential to treat cancer, as it has been found to inhibit the growth of cancer cells in vitro. In biochemistry, it has been used as a tool to study the role of certain proteins in cellular signaling pathways.

Properties

IUPAC Name

5-bromo-N-(3-methoxyphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-22-13-6-2-5-12(11-13)20-18(21)16-9-3-8-15-14(16)7-4-10-17(15)19/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRWRZDLKDDSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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